molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate

Cat. No. B1373797
CAS RN: 1252276-68-8
M. Wt: 306.4 g/mol
InChI Key: KXXDFDDGBHGUSG-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of carbamates, such as “this compound”, often involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .


Molecular Structure Analysis

The molecular weight of “this compound” is 306.40 .


Chemical Reactions Analysis

Carbamates, including “this compound”, are often used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by (Zhao et al., 2017) established a rapid synthetic method for a similar compound, demonstrating its relevance in pharmaceutical compound synthesis.

Directed Lithiation

  • In another application, directed lithiation techniques have been employed on similar carbamates, as discussed by (Smith et al., 2013). This process is critical for creating substituted products useful in various chemical syntheses.

Antiarrhythmic and Hypotensive Properties

  • Phenyl N-substituted carbamates, a category to which this compound belongs, have shown potential in in vivo studies for antiarrhythmic and hypotensive properties, as noted by (Chalina et al., 1998).

Catalytic Applications in Synthesis

  • The compound has also been used in catalytic applications for the synthesis of functionalised carbamates, with studies like (Ortiz et al., 1999) exploring its reactions with various electrophiles.

Role in Enantioselective Synthesis

  • Additionally, this compound and its derivatives play a crucial role in the enantioselective synthesis of various compounds, such as those used in protease inhibitors, as reported by (Ghosh et al., 2017).

Applications in Crystallographic Studies

  • This compound is also significant in crystallographic studies for understanding molecular structures and interactions, as seen in research by (Kant et al., 2015).

Analytical Chemistry Applications

  • In the field of analytical chemistry, derivatives of this compound have been utilized in methods for determining herbicide residues, as described by (Crespo-Corral et al., 2008).

Antioxidant Synthesis

  • The compound's derivatives have also been used in the synthesis of new monomeric antioxidants, suggesting its utility in materials science and polymer stabilization, as per the study by (Pan et al., 1998).

Mechanism of Action

Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .

Future Directions

Carbamates, including “tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play an important role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDFDDGBHGUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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